molecular formula C20H36O4 B079385 Prostaglandin F2alpha alcohol CAS No. 13261-27-3

Prostaglandin F2alpha alcohol

Cat. No. B079385
CAS RN: 13261-27-3
M. Wt: 340.5 g/mol
InChI Key: QYBXRFWLQYXAPC-LFZNYWNYSA-N
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Description

Prostaglandin F2alpha (PGF2α) is a key lipid mediator involved in numerous physiological and pathological processes, including inflammation and cardiovascular homeostasis . It acts on its specific cell surface G protein-coupled receptors (GPCRs) or peroxisome proliferator-activated receptors (PPARs) . PGF2α is required for female reproductive function such as luteolysis and parturition . It has recently been implicated in blood pressure regulation, atherosclerosis, and other inflammation-related disorders .


Synthesis Analysis

The synthesis of prostaglandins (PGs) is of utmost importance due to their valuable medicinal applications and unique chemical structures . A unified synthesis of PGs including PGF2α has been reported from the readily available dichloro-containing bicyclic ketone . This synthesis involves 11–12 steps with 3.8–8.4% overall yields . Key transformations include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones .


Molecular Structure Analysis

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure . At the core of every prostaglandin molecule lies a distinctive twenty-carbon skeleton, featuring a central five-membered ring . Surrounding the central ring structure are two long hydrophobic hydrocarbon chains, often referred to as "side chains" . These chains vary among different prostaglandin types, influencing the molecule’s overall size, shape, and biological activities .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of PGF2α include a Baeyer–Villiger monooxygenase (BVMO)-catalyzed stereoselective oxidation and a ketoreductase (KRED)-catalyzed diastereoselective reduction of enones . Another key transformation is the copper (II)-catalyzed regioselective p-phenylbenzoylation of the secondary alcohol of diol .


Physical And Chemical Properties Analysis

Prostaglandins, including PGF2α, possess a unique and intricate molecular structure that underlies their diverse physiological functions . The central five-membered ring imparts reactivity and distinct chemical properties to prostaglandins . The hydrophobic hydrocarbon chains surrounding the central ring structure influence the molecule’s overall size, shape, and biological activities .

Scientific Research Applications

Role in Eye Health and Ocular Hypotension

  • Prostaglandin F2alpha 1-ethanolamide (prostamide F2alpha) is notable for its potent ocular hypotensive effects in animals, representing a new class of fatty acid amide compounds. The compound is formed from anandamide, an endogenous ligand for cannabinoid receptors, and is linked to the biosynthesis of prostamides, including prostamide F2alpha, through a two-step enzymatic process involving cyclooxygenase 2 (COX-2) and prostaglandin F synthase (Wu Yang et al., 2005).

Impact on Reproductive Health

  • In bovine embryos, prostaglandin F2alpha (PGF2alpha) exhibited detrimental effects on continued development, particularly in pre-compacted embryos. This indicates a negative direct effect of PGF2alpha on embryonic development in cattle (F. N. Scenna et al., 2004).

Therapeutic Applications and Research

  • Prostamide F2alpha, derived from prostaglandin F2alpha, has been used therapeutically in treating glaucoma and eyelash hypotrichosis. The synthesis process involves COX-2 conversion of anandamide to prostaglandin ethanolamides. Bimatoprost, a prostamide F2alpha analog, stimulates hair growth and has potential in reducing fat deposition (D. Woodward et al., 2013).

Influence on Gonadal Carbohydrate Metabolism

  • Prostaglandin F2alpha influences carbohydrate accumulation in gonads of silkworms. Topical application of PGF2alpha led to increased weights of larvae and reproductive organs, alongside increased biomolecules and enzyme activity, suggesting enhanced reproductive efficiency in silkworms (Y. Miao & D. Bharathi, 2003).

Role in Sperm Quality and Reproductive Performance

  • PGF2alpha, when added to boar sperm, may improve reproductive performance in swine. Different concentrations of PGF2alpha were assessed for their effects on sperm quality over various preservation periods, indicating potential benefits for reproductive technology in pigs (M. Yeste et al., 2008).

Safety And Hazards

The safety data sheet for Prostaglandin F2alpha indicates that it is recommended for use as laboratory chemicals . Uses advised against include food, drug, pesticide, or biocidal product use .

Future Directions

Recent works focusing on PGF2α/FP receptor response in the cardiovascular system have been summarized, and the recent development of potential therapeutic targets of the FP receptor has been reviewed . This research not only provides an alternative route to the highly stereoselective synthesis of PGs but also showcases the usefulness and great potential of biocatalysis in the construction of complex molecules .

properties

IUPAC Name

(1R,3S,4R,5R)-4-[(Z)-7-hydroxyhept-2-enyl]-5-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O4/c1-2-3-7-10-16(22)12-13-18-17(19(23)15-20(18)24)11-8-5-4-6-9-14-21/h5,8,12-13,16-24H,2-4,6-7,9-11,14-15H2,1H3/b8-5-,13-12+/t16-,17+,18+,19-,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBXRFWLQYXAPC-LFZNYWNYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CC=CCCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCCO)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Prostaglandin F2alpha alcohol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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